雌酮-16,16-D2

描述

Molecular Structure Analysis

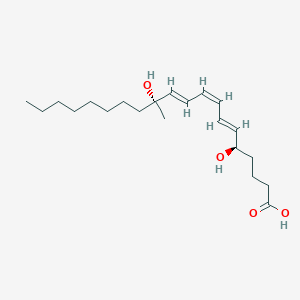

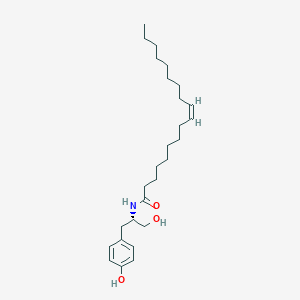

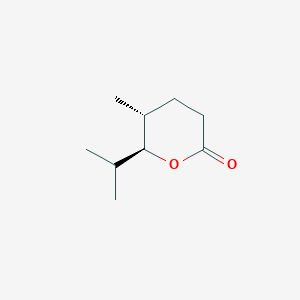

The molecular formula of Estrone-16,16-D2 is C18 2H2 H20 O2 . The molecular weight is 272.38 .Physical And Chemical Properties Analysis

Estrone-16,16-D2 is a white solid . It has a melting point of 247 - 250°C (dec.) . It is soluble in DMSO (Slightly), Methanol (Sparingly) .科学研究应用

Environmental Testing Reference Standards

Estrone-16,16-D2: is utilized as a reference standard in environmental testing to adhere to regulations. Its stable isotopic labeling allows for precise quantification and monitoring of environmental estrogens .

Clinical Research Biomarker Analysis

In clinical research, Estrone-16,16-D2 serves as an internal standard for the quantitation of serum estrogens, which is crucial for studying hormonal balance and associated disorders .

Hormone Metabolism Studies

This compound is pivotal in researching hormone metabolism. By tracing the deuterium-labeled estrone, scientists can gain insights into the metabolic pathways and transformations of estrogens in the body.

Development of Targeted Therapies

Estrone-16,16-D2: ’s unique properties make it valuable for developing targeted therapies. It aids in understanding hormone regulation and the potential for creating treatments for disorders related to estrogen imbalance.

Mass Spectrometry Analysis

The isotopic substitution of Estrone-16,16-D2 enhances its utility in mass spectrometry. It provides a means to differentiate and accurately measure estrone in complex biological samples.

Pharmaceutical Compound & Metabolite Reference

As a reference material, Estrone-16,16-D2 is used in the pharmaceutical industry to ensure the quality and consistency of assays that measure estrone levels in various formulations .

Food Safety Analysis

In the context of food safety, Estrone-16,16-D2 can be used to detect and quantify estrogenic compounds that may be present as contaminants in food products .

Forensic Toxicology

Estrone-16,16-D2: is applied in forensic toxicology to identify and quantify estrogens in biological samples, which can be crucial in legal and criminal investigations .

作用机制

Target of Action

Estrone-16,16-D2, a deuterium-labeled variant of Estrone, primarily targets estrogen receptors in various tissues, especially adipose tissue . These receptors are crucial in mediating the physiological effects of estrogens, which include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth .

Mode of Action

Estrone-16,16-D2, like its parent compound Estrone, interacts with estrogen receptors within cells of responsive tissues (e.g., female reproductive organs, breasts, hypothalamus, pituitary) . Upon binding, hormone-bound estrogen receptors dimerize, translocate to the cell nucleus, and bind to estrogen response elements (ERE) of genes . This interaction influences the transcription of these genes, leading to changes in protein synthesis and cellular function .

Biochemical Pathways

Estrone-16,16-D2 is involved in the estrogen metabolic pathway. It is produced from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase .

Pharmacokinetics

The pharmacokinetics of Estrone-16,16-D2 are expected to be similar to those of Estrone. Estrone is naturally derived from the peripheral conversion of androstenedione by an aromatase enzyme found in adipose tissues and is converted to estradiol in peripheral tissues . The introduction of deuterium atoms may potentially affect the pharmacokinetic and metabolic profiles of estrone-16,16-d2 .

Result of Action

The action of Estrone-16,16-D2 at the cellular level results in a range of physiological effects. These include the regulation of the menstrual cycle, maintenance of pregnancy, and preparation of the body for childbirth . It also plays a role in the development and maintenance of secondary sexual characteristics in females .

Action Environment

The action, efficacy, and stability of Estrone-16,16-D2 can be influenced by various environmental factors. For instance, the presence of other hormones, the concentration of the compound, and the physiological state of the individual can all impact the action of Estrone-16,16-D2 . Additionally, the compound’s stability may be affected by factors such as temperature .

安全和危害

属性

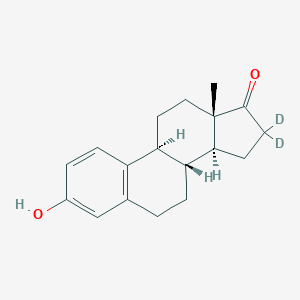

IUPAC Name |

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXHEGUUPJUMQT-XIMAIENTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

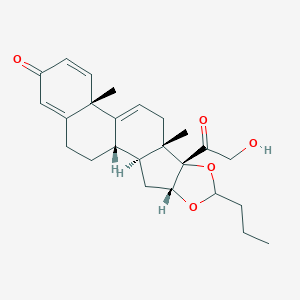

Isomeric SMILES |

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629253 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone-16,16-D2 | |

CAS RN |

56588-58-0 | |

| Record name | 3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)